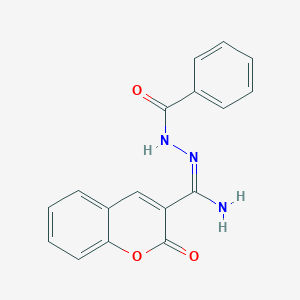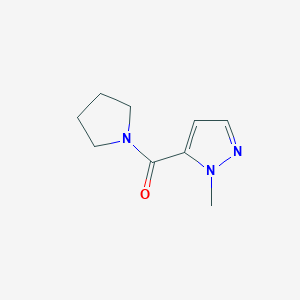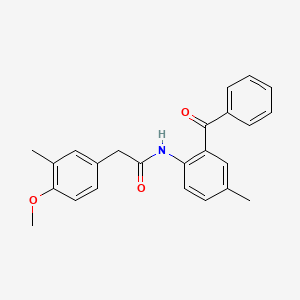
N'-(2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions for about 2 hours . The resulting product is then filtered, washed with ethanol, and dried.
Industrial Production Methods
While specific industrial production methods for N’-(2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N’-(2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromene ring or the hydrazide moiety.
Substitution: Substitution reactions can occur at various positions on the chromene ring or the benzohydrazide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene-3-carboxylic acid derivatives, while reduction could produce chromene-3-carbohydrazide derivatives .
Scientific Research Applications
N’-(2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing various heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities.
Industry: It is used in the development of fluorescent probes for imaging applications.
Mechanism of Action
The mechanism of action of N’-(2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide involves its interaction with specific molecular targets. For instance, its anti-HIV activity is attributed to its ability to bind to the active site of HIV-1 integrase, thereby inhibiting the enzyme’s function . The compound’s antimicrobial properties are likely due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide: This compound shares a similar chromene core structure but has a nitrophenyl group instead of a benzohydrazide moiety.
2-oxo-2H-chromene-3-carbonitriles: These compounds have a cyano group at the 3-position of the chromene ring and exhibit similar biological activities.
Uniqueness
N’-(2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide is unique due to its specific combination of the chromene core and the benzohydrazide group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(E)-[amino-(2-oxochromen-3-yl)methylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c18-15(19-20-16(21)11-6-2-1-3-7-11)13-10-12-8-4-5-9-14(12)23-17(13)22/h1-10H,(H2,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMNJLWVUOXJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C(C2=CC3=CC=CC=C3OC2=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C(\C2=CC3=CC=CC=C3OC2=O)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B6496548.png)
![N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6496564.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496571.png)
![methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6496577.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496586.png)
![N'-[(1E)-amino[7-(diethylamino)-2-oxo-2H-chromen-3-yl]methylidene]-4-nitrobenzohydrazide](/img/structure/B6496599.png)

![2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide](/img/structure/B6496614.png)
![(2E)-2-{[(3-bromophenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496618.png)
![11-methyl-12-octyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6496621.png)

![N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide](/img/structure/B6496643.png)
![2-[(quinolin-3-yl)carbamoyl]benzoic acid](/img/structure/B6496652.png)
![2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid](/img/structure/B6496657.png)
